Cas no 1507098-77-2 (1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine)
1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1507098-77-2
- [1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine
- EN300-1814948
- 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine
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- Inchi: 1S/C11H11F4N/c12-7-4-6(8(13)10(15)9(7)14)11(5-16)2-1-3-11/h4H,1-3,5,16H2
- InChI Key: BBYUEMHNNJOKFD-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C1(CN)CCC1)F)F)F
Computed Properties
- Exact Mass: 233.08276200g/mol
- Monoisotopic Mass: 233.08276200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814948-0.05g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-0.1g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-0.25g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-0.5g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-1.0g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1814948-2.5g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-5.0g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1814948-10.0g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1814948-1g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1814948-5g |
[1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine |
1507098-77-2 | 5g |
$3313.0 | 2023-09-19 |
1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine
1-(2,3,4,5-Tetrafluorophenyl)cyclobutylmethanamine: A Comprehensive Overview
The compound 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine (CAS No: 1507098-77-2) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical structure and promising properties, which have been explored in recent studies across multiple disciplines.
The molecular structure of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine is characterized by a cyclobutane ring attached to a tetrafluorophenyl group and an amine functional group. The presence of multiple fluorine atoms on the phenyl ring introduces unique electronic and steric properties to the molecule. These characteristics make it an interesting candidate for applications in drug discovery, materials science, and advanced chemical synthesis.
Recent research has focused on the synthesis and characterization of this compound. Studies have highlighted its stability under various reaction conditions and its ability to participate in diverse chemical transformations. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
In the field of medicinal chemistry, 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine has shown promise as a building block for developing novel drugs targeting specific biological pathways. Its fluorinated phenyl group enhances lipophilicity and bioavailability, making it an attractive component for drug design.
Moreover, the cyclobutane ring in this compound contributes to its rigidity and strain energy, which can be advantageous in designing molecules with specific stereochemical properties. This feature has been exploited in recent studies to create compounds with enhanced selectivity and potency in biological assays.
The synthesis of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine involves multi-step processes that require precise control over reaction conditions. Researchers have developed efficient methodologies to synthesize this compound in high yields while maintaining its structural integrity.
In terms of applications beyond drug discovery, this compound has been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and advanced materials development.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine. These studies have utilized advanced quantum mechanical calculations to predict its behavior under various conditions and guide experimental designs.
In conclusion, 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine (CAS No: 1507098-77-2) is a versatile compound with a wide range of potential applications across different scientific domains. Its unique chemical structure and promising properties continue to drive innovative research aimed at unlocking its full potential.
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